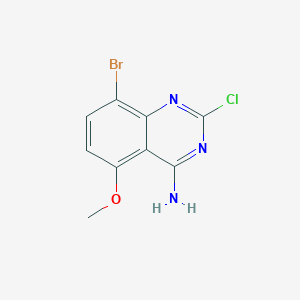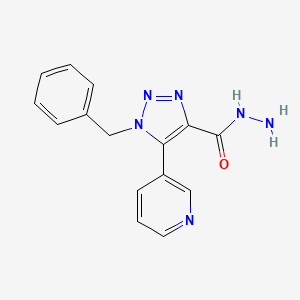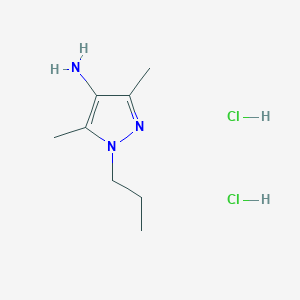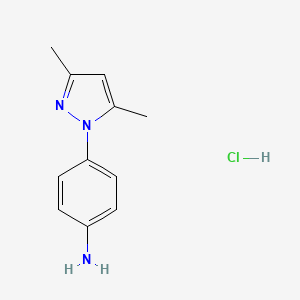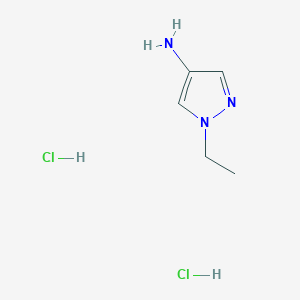
N-(3-Bromo-5-trifluoromethylphenyl)-1,3-propanesultam
Übersicht
Beschreibung
“3-Bromo-5-(trifluoromethyl)phenol” is a chemical compound with the empirical formula C7H4BrF3O and a molecular weight of 241.01 . It has an InChI code of 1S/C7H4BrF3O/c8-5-1-4 (7 (9,10)11)2-6 (12)3-5/h1-3,12H .
Molecular Structure Analysis
The SMILES string for “3-Bromo-5-(trifluoromethyl)phenol” is OC1=CC (Br)=CC (C (F) (F)F)=C1 . This provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
“3-Bromo-5-(trifluoromethyl)phenol” is a solid compound . Its unique physicochemical properties are thought to be due to the combination of the unique properties of the fluorine atom and the characteristics of the pyridine moiety .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Treatment of Brominated Compounds
Trifluoromethanesulfonic Acid in Organic Synthesis : Trifluoromethanesulfonic acid, with its high protonating power and low nucleophilicity, shows promise in organic synthesis, including electrophilic aromatic substitution reactions and the formation of carbon-heteroatom bonds. This could imply potential synthetic applications for compounds like N-(3-Bromo-5-trifluoromethylphenyl)-1,3-propanesultam in creating new organic molecules (Kazakova & Vasilyev, 2017).
Brominated Flame Retardants : The review on novel brominated flame retardants, including their occurrence in indoor air, dust, and consumer goods, highlights the environmental presence and potential risks of brominated compounds. The increasing application of these compounds calls for further research into their environmental fate and toxicity, relevant to understanding the impacts of related chemicals such as N-(3-Bromo-5-trifluoromethylphenyl)-1,3-propanesultam (Zuiderveen et al., 2020).
Potential Applications in Organic Synthesis and Environmental Management
Catalysts for Glycerol Hydrogenolysis : Research on catalysts for converting glycerol to 1,3-propanediol highlights the importance of identifying efficient processes and catalysts for chemical synthesis, potentially applicable to the synthesis or modification of compounds like N-(3-Bromo-5-trifluoromethylphenyl)-1,3-propanesultam. The focus on platinum, iridium, and copper as promising metals could provide insights into suitable catalysts for related syntheses (Da Silva Ruy et al., 2020).
Ionic Liquids with Triflate Anions : The study of ionic liquids with triflate anions for dissolving various solutes suggests potential applications in separation technologies and solvent systems. This could point to the use of related chemical frameworks for enhancing solubility and separation processes in industrial applications (Visak et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-bromo-5-(trifluoromethyl)phenyl]-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO2S/c11-8-4-7(10(12,13)14)5-9(6-8)15-2-1-3-18(15,16)17/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOFPVLAACJXGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC(=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301160656 | |
| Record name | Isothiazolidine, 2-[3-bromo-5-(trifluoromethyl)phenyl]-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromo-5-trifluoromethylphenyl)-1,3-propanesultam | |
CAS RN |
1400645-21-7 | |
| Record name | Isothiazolidine, 2-[3-bromo-5-(trifluoromethyl)phenyl]-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400645-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiazolidine, 2-[3-bromo-5-(trifluoromethyl)phenyl]-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



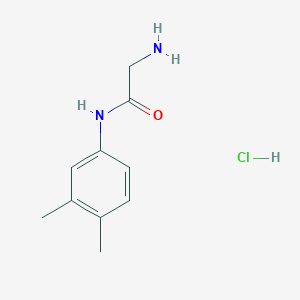

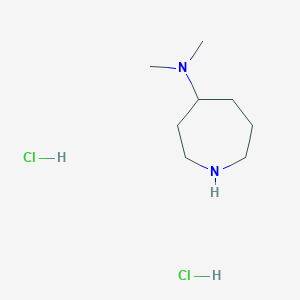

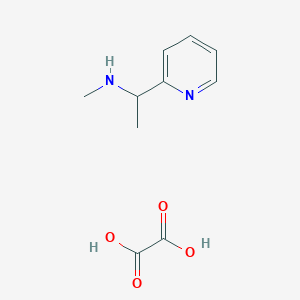
![2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1379692.png)
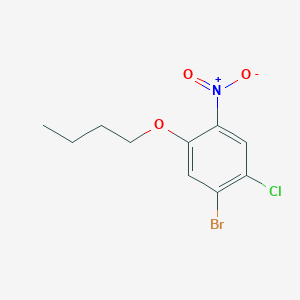

![6-(tert-butyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1379696.png)
